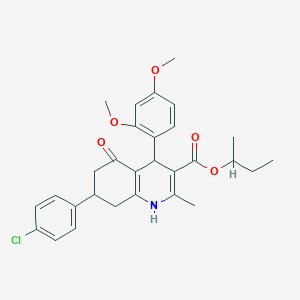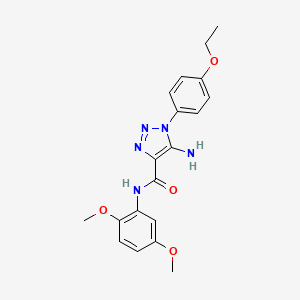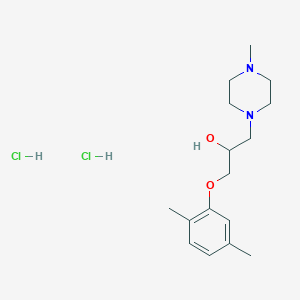![molecular formula C17H24N6O2S B4960020 N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)
N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide, commonly known as MMB-Tetrazole, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound has been shown to have a unique mechanism of action that makes it useful in various laboratory experiments.
Mécanisme D'action
The mechanism of action of MMB-Tetrazole is unique compared to other compounds. It has been shown to selectively bind to specific proteins, which leads to changes in their conformation and activity. This binding occurs through the formation of covalent bonds between MMB-Tetrazole and specific amino acid residues in the protein. The binding of MMB-Tetrazole to proteins can also lead to changes in their stability and oligomerization state.
Biochemical and Physiological Effects:
MMB-Tetrazole has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, which can lead to changes in metabolic pathways. This compound has also been shown to affect the stability and oligomerization state of specific proteins. In addition, MMB-Tetrazole has been shown to have anti-inflammatory effects, which makes it useful in the study of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMB-Tetrazole in lab experiments is its selectivity for specific proteins. This makes it useful in identifying protein-protein interactions and modulating enzyme activity. In addition, MMB-Tetrazole has a unique mechanism of action that is different from other compounds, which makes it useful in studying biological systems. However, one of the limitations of using MMB-Tetrazole is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the use of MMB-Tetrazole in scientific research. One potential application is in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. MMB-Tetrazole has been shown to affect the stability and oligomerization state of specific proteins, which makes it useful in studying these diseases. Another potential application is in the development of new drugs that target specific proteins. MMB-Tetrazole can be used as a starting point for the development of new compounds that have similar selectivity and mechanism of action. Finally, MMB-Tetrazole can be used in the study of epigenetic modifications, as it has been shown to affect the activity of certain enzymes that are involved in these modifications.
Conclusion:
In conclusion, MMB-Tetrazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound has a unique mechanism of action that makes it useful in various laboratory experiments. MMB-Tetrazole has been shown to selectively bind to specific proteins, modulate enzyme activity, affect the stability and oligomerization state of specific proteins, and have anti-inflammatory effects. While there are limitations to its use, MMB-Tetrazole has several potential future directions in scientific research.
Méthodes De Synthèse
MMB-Tetrazole can be synthesized using a multistep process that involves the reaction of a benzyl chloride derivative with a morpholine compound, followed by a tetrazole ring formation. The final product is obtained through the reaction of the intermediate compound with a thiol compound. The synthesis method for MMB-Tetrazole has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
MMB-Tetrazole has been used in various scientific research applications. One of the most common applications is in the study of protein-protein interactions. MMB-Tetrazole has been shown to selectively bind to specific proteins, which makes it useful in identifying protein-protein interactions. This compound has also been used in the study of enzyme activity, as it can modulate the activity of certain enzymes.
Propriétés
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2S/c1-26-15-4-2-14(3-5-15)12-18-17(24)6-7-23-16(19-20-21-23)13-22-8-10-25-11-9-22/h2-5H,6-13H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGQZVHIECHPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CCN2C(=NN=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [2,2,2-trifluoro-1-[(4-isopropylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4959946.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4959961.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4959968.png)
![1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B4959972.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)

![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)
![3,3,7,8-tetramethyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959989.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)

![N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole](/img/structure/B4960034.png)